

# Application Note: HPLC-UV Method for the Determination of 2-Ethylhexyl lactate

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## Compound of Interest

Compound Name: 2-Ethylhexyl lactate

Cat. No.: B1195652

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## Abstract

This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative determination of **2-Ethylhexyl lactate**. The method is suitable for the analysis of **2-Ethylhexyl lactate** in various sample matrices, including raw materials and finished products. The described method demonstrates good linearity, precision, and accuracy, making it a valuable tool for quality control and research applications.

## Introduction

**2-Ethylhexyl lactate** is an ester of lactic acid and 2-ethylhexanol, commonly used as an emollient, solvent, and fragrance ingredient in cosmetic and personal care products. Accurate and reliable quantification of **2-Ethylhexyl lactate** is crucial for ensuring product quality, stability, and regulatory compliance. This application note presents a validated HPLC-UV method for the determination of **2-Ethylhexyl lactate**.

## Experimental

### Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector was used for this analysis. The chromatographic separation was achieved on a C18 reversed-phase column.

- HPLC System: Agilent 1100 Series or equivalent
- Detector: UV-Vis Detector
- Column: C18, 4.6 x 150 mm, 5  $\mu$ m
- Mobile Phase A: 0.1% Phosphoric acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10  $\mu$ L
- Column Temperature: 30  $^{\circ}$ C
- Detection Wavelength: 210 nm

#### Standard and Sample Preparation:

- Standard Stock Solution (1000  $\mu$ g/mL): Accurately weigh 100 mg of **2-Ethylhexyl lactate** reference standard and dissolve in 100 mL of acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10  $\mu$ g/mL to 200  $\mu$ g/mL.
- Sample Preparation: The sample preparation will vary depending on the matrix. For a simple solution, dissolve a known amount of the sample in acetonitrile to achieve a theoretical concentration within the calibration range. For more complex matrices, an extraction step may be necessary.

#### Results and Discussion

The developed HPLC-UV method provided good separation and quantification of **2-Ethylhexyl lactate**. The retention time for **2-Ethylhexyl lactate** under the specified conditions was approximately 7.5 minutes. The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

#### Quantitative Data Summary

Parameter	Result
Retention Time (min)	7.5 ± 0.2
Linearity (R <sup>2</sup> )	> 0.999
Range (µg/mL)	10 - 200
Limit of Detection (LOD) (µg/mL)	2.5
Limit of Quantification (LOQ) (µg/mL)	7.8
Precision (%RSD, n=6)	< 2.0
Accuracy (% Recovery)	98.5% - 101.2%

#### Conclusion

The developed HPLC-UV method is a simple, accurate, and precise method for the determination of **2-Ethylhexyl lactate**. The method can be effectively used for routine quality control analysis of **2-Ethylhexyl lactate** in various samples.

## Detailed Experimental Protocol

### 1. Objective

To provide a step-by-step protocol for the quantitative analysis of **2-Ethylhexyl lactate** using an HPLC-UV system.

### 2. Materials and Reagents

- **2-Ethylhexyl lactate** reference standard (purity > 99%)

- Acetonitrile (HPLC grade)
- Phosphoric acid (ACS grade)
- Water (HPLC grade)
- Volumetric flasks (Class A)
- Pipettes (calibrated)
- Syringe filters (0.45  $\mu\text{m}$ )

### 3. Instrument and Equipment

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
- C18 analytical column (4.6 x 150 mm, 5  $\mu\text{m}$ ).
- Analytical balance.
- Sonicator.

### 4. Procedure

#### 4.1. Mobile Phase Preparation

- Mobile Phase A (0.1% Phosphoric acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
- Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
- Degas both mobile phases using a sonicator or an online degasser before use.

#### 4.2. Standard Solution Preparation

- Stock Standard Solution (1000  $\mu\text{g/mL}$ ): Accurately weigh approximately 100 mg of **2-Ethylhexyl lactate** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

- Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions) to cover the expected concentration range of the samples (e.g., 10, 25, 50, 100, and 200 µg/mL).

#### 4.3. Sample Preparation

- Accurately weigh a portion of the sample expected to contain **2-Ethylhexyl lactate**.
- Dissolve the sample in a known volume of acetonitrile.
- Vortex or sonicate to ensure complete dissolution.
- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

#### 4.4. HPLC Analysis

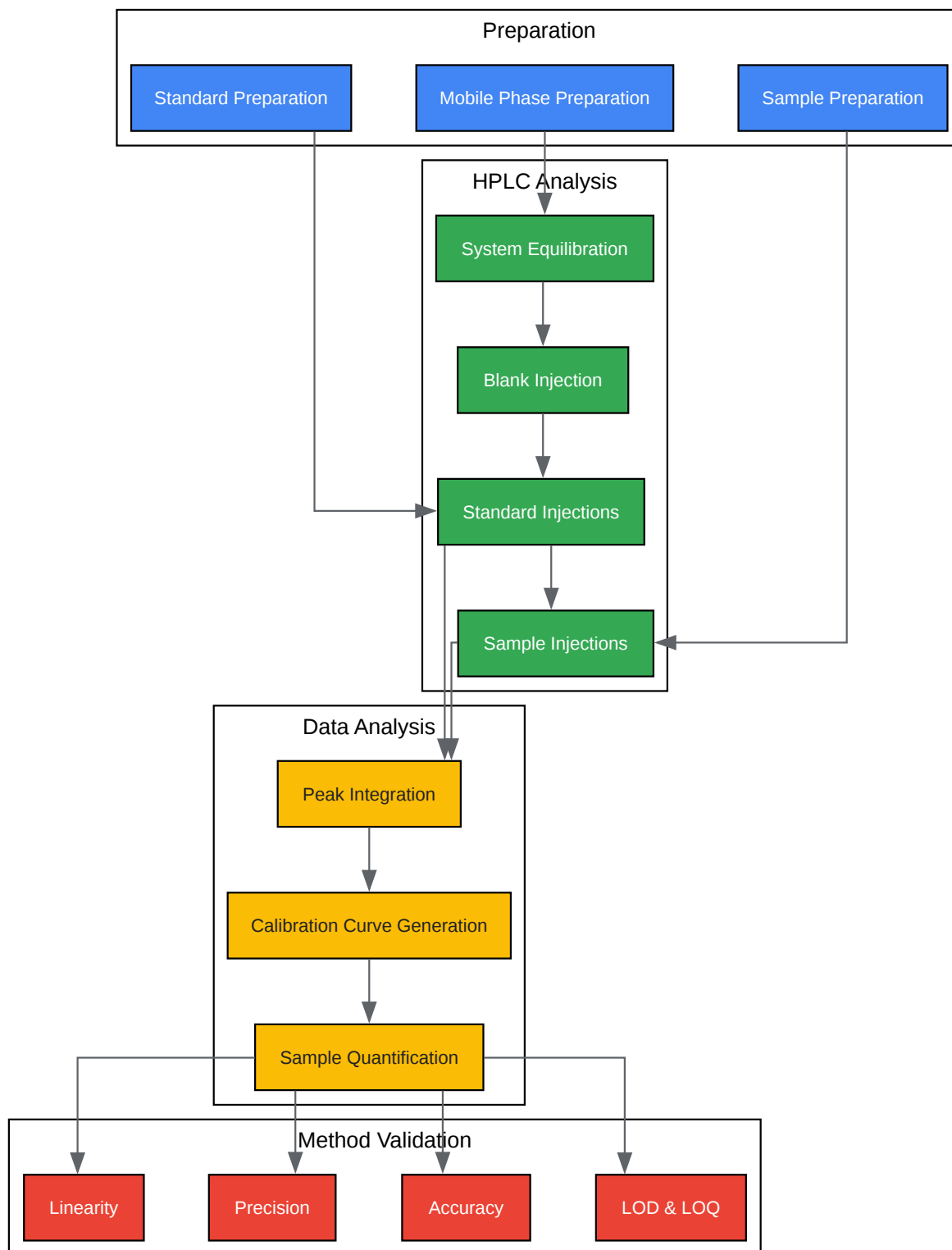
- Set up the HPLC system with the chromatographic conditions specified in the Application Note.
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no carryover or contamination.
- Inject the working standard solutions in increasing order of concentration.
- Inject the prepared sample solutions.
- After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) and then store it in an appropriate solvent mixture as recommended by the manufacturer.

#### 5. Data Analysis

- Integrate the peak area of **2-Ethylhexyl lactate** in the chromatograms of the standards and samples.

- Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
- Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the coefficient of determination ( $R^2$ ).
- Calculate the concentration of **2-Ethylhexyl lactate** in the samples using the calibration curve.

## Visualizations



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Caption: Workflow for HPLC-UV Method Development and Validation.

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